molecular formula C32H47N5O5S B1663658 Wx-uk1 free base CAS No. 220355-63-5

Wx-uk1 free base

Katalognummer B1663658
CAS-Nummer: 220355-63-5
Molekulargewicht: 613.8 g/mol
InChI-Schlüssel: ISJSHQTWOHGCMM-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule . It belongs to a new class of drugs . In animal models, WX-UK1 blocks tumor cell invasion, metastasis, and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system . These systems have been shown to play a key role in metastasis and primary tumor growth of breast, gastric, colon cancer, and various other solid tumors .


Synthesis Analysis

WX-UK1 (the active metabolite of upamostat) was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki 1 uM . To identify more sensitive targets, a bioinformatic analysis of the 200 human trypsin-like serine proteases was performed . Many of these proteases play crucial roles in homeostasis and disease .


Molecular Structure Analysis

The molecular structure of WX-UK1 is C32H48ClN5O5S . The average weight is 650.28 and the monoisotopic weight is 649.3064685 .


Chemical Reactions Analysis

WX-UK1 is a potent and specific inhibitor of five human serine proteases (trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6), with Ki’s down to the low nanomolar range, 19 nM for trypsin-3 . Several of these serine proteases are known to be associated with cancer progression and metastasis .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth and Metastasis

WX-UK1, a synthetic urokinase inhibitor, has shown promising results in suppressing rat breast cancer metastasis and reducing primary tumor growth. This derivative of 3-aminophenylalanine in the L-conformation exhibited inhibitory antiproteolytic properties. In a study, WX-UK1 selectively inhibited tumor-related proteases such as uPA, plasmin, and thrombin, demonstrating its potential as a candidate drug for treating human cancer (Setyono‐Han et al., 2005).

Inhibition of Carcinoma Cell Invasion

Another study explored WX-UK1's efficacy in inhibiting the invasive capacity of carcinoma cells. The research found a positive correlation between uPAR expression levels and invasion capacity, which could be significantly inhibited by WX-UK1. This suggests WX-UK1's potential as an adjuvant antimetastatic therapy for carcinomas (Ertongur et al., 2004).

Potential Therapeutic Applications Beyond Oncology

WX-UK1, initially identified as a urokinase inhibitor, has been revealed as a potent and specific inhibitor of human trypsin-2 and trypsin-3. This discovery opens potential new indications for WX-UK1 in oncology and other diseases, such as inflammatory digestive diseases and inflammatory lung diseases, offering new avenues for treatment (Oldenberg et al., 2018).

Clinical Trials for Metastatic Breast Cancer

Zukünftige Richtungen

WX-UK1 has potential for new indications in oncology and other diseases . As a low-nanomolar inhibitor of human trypsin-3, WX-UK1 may have potential utility in the treatment of inflammatory digestive diseases, including irritable bowel syndrome, inflammatory bowel disease, and pancreatitis . For the latter, there are currently no approved therapies .

Eigenschaften

IUPAC Name

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSHQTWOHGCMM-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wx-uk1 free base

CAS RN

220355-63-5
Record name Wx-uk1 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WX-UK1 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wx-uk1 free base
Reactant of Route 2
Reactant of Route 2
Wx-uk1 free base
Reactant of Route 3
Wx-uk1 free base
Reactant of Route 4
Reactant of Route 4
Wx-uk1 free base
Reactant of Route 5
Wx-uk1 free base
Reactant of Route 6
Reactant of Route 6
Wx-uk1 free base

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.